molecular formula C19H22O B3025130 2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-38-9

2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3025130
CAS No.: 898779-38-9
M. Wt: 266.4 g/mol
InChI Key: GRJJJIMYBIQSRW-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone (CAS: 898779-47-0) is a propiophenone derivative characterized by two methyl groups at the 2' and 5' positions of the benzene ring and a 3,4-dimethylphenyl substituent at the 3-position of the propanone backbone . Its molecular formula is C₁₉H₂₂O, with a molecular weight of 266.38 g/mol.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-15(3)18(11-13)19(20)10-9-17-8-7-14(2)16(4)12-17/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJJIMYBIQSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644845
Record name 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-38-9
Record name 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)benzoic acid

    Reduction: 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propanol

    Substitution: Various halogenated derivatives

Scientific Research Applications

2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include:

    Binding to active sites: Inhibiting or activating enzymes

    Receptor interaction: Modulating receptor activity to influence cellular responses

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of propiophenone derivatives with varying substituents on the aromatic rings. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone Cl at 2',5'; 3,4-dimethylphenyl at 3 C₁₇H₁₆Cl₂O 309.19 Higher halogen-induced reactivity
3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone CH₃ at 3',5'; CF₃ at 3,4,5-phenyl C₁₉H₁₈F₃O 328.34 Enhanced lipophilicity
2',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone CH₃ at 2',5'; 3,5-dimethylphenyl at 3 C₁₉H₂₂O 266.38 Symmetric substituents
Metcaraphen Hydrochloride Cyclopentanecarboxylate ester; HCl salt C₂₀H₃₁NO₂·HCl 353.93 Anticholinergic activity

Key Observations :

  • Halogen vs.
  • Fluorine Substitution : The trifluorophenyl analog (CAS: 898778-12-6) shows increased lipophilicity, which could enhance membrane permeability in pharmacological contexts .

Crystallographic and Structural Analysis

Crystallographic tools like SHELX and ORTEP-III are widely used for structural elucidation of such compounds.

Biological Activity

2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a propiophenone backbone with two methyl groups at the 2' and 5' positions and a dimethylphenyl substituent. Its molecular formula is C17H18OC_{17}H_{18}O, with a molecular weight of approximately 258.33 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as an electrophile, engaging with nucleophiles in cellular environments. This interaction may lead to:

  • Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.
  • Signal Transduction Alteration : Influencing various signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth.
  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various bacterial strains.

Data Summary

The following table summarizes the key biological activities and findings related to this compound:

Activity Study/Source Findings
AnticancerInhibits proliferation in cancer cell lines; specific targets under investigation.
Antimicrobial Effective against Gram-positive bacteria; further studies needed for Gram-negative strains.
Enzyme Inhibition Modulates activity of enzymes linked to metabolic pathways; details on specific enzymes are ongoing.

Case Studies

  • Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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